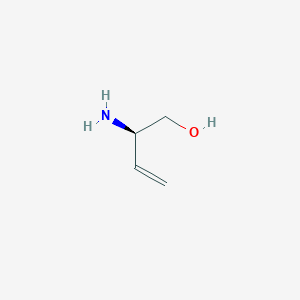![molecular formula C11H15F3N2O B3165559 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline CAS No. 900254-37-7](/img/structure/B3165559.png)
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H15F3N2O. It is characterized by the presence of a dimethylamino group, an ethoxy group, and a trifluoromethyl group attached to an aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)aniline with 2-(dimethylamino)ethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]-4-(trifluoromethyl)aniline
- 3-[2-(Dimethylamino)ethoxy]-5-(difluoromethyl)aniline
- 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)phenol
Uniqueness
3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to similar compounds .
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)3-4-17-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTCFHSUULJWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165487.png)
![3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165494.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)
![9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3165503.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3165504.png)

![3-(2-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B3165518.png)

![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)


